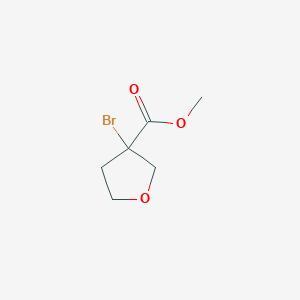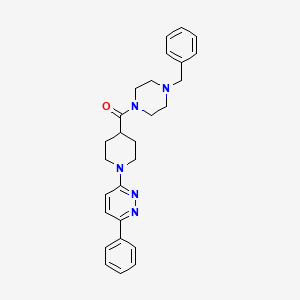
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in the scientific research community. BPPM is a type of piperazine derivative that has been synthesized through a variety of methods. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown promise in the field of antimicrobial research. A study published in Medicinal Chemistry Research discusses the synthesis of novel derivatives of this compound and their significant antibacterial and antifungal activities . These compounds were compared with standards and exhibited comparable efficacy, highlighting their potential as new antimicrobial agents.
Molecular Docking and Modeling
Molecular docking studies have been conducted to predict the binding orientations of this compound’s derivatives to protein targets . This is crucial for understanding the mechanism of action and optimizing the compound for better therapeutic efficacy. The docking simulation of the most active derivatives towards the oxidoreductase enzyme showed that the enzyme-inhibitor complex was stabilized by hydrophobic interactions .
Antitumor Activity
Cinnoline derivatives, which share a structural similarity with our compound of interest, have been studied for their antitumor properties . These studies suggest that the incorporation of the benzylpiperazine moiety could enhance the antitumor activity of such compounds, making them valuable candidates for further cancer research.
Antifungal Agents
The compound’s framework has been utilized to create potential antifungal agents. By synthesizing a series of derivatives, researchers have been able to evaluate their antifungal activity, which is an essential step in the development of new antifungal medications .
Pharmacological Profiles
Derivatives of benzylpiperazine are known for their wide range of pharmacological profiles, including anti-inflammatory and sedative activities . This suggests that our compound could be modified to enhance these properties for potential therapeutic use.
Drug Discovery
The inclusion of a piperazine moiety, as seen in our compound, has been associated with unexpected improvements in bioactivity . This characteristic makes it a valuable scaffold in drug discovery, where modifications can lead to the development of new drugs with enhanced efficacy.
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of a variety of novel derivatives. These derivatives can then be screened for various biological activities, expanding the scope of research into new therapeutic areas .
Potential Therapeutic Applications
While not directly studied, the unique structure of this compound implies a potential for various therapeutic applications. Its study could lead to the discovery of new medications with multiple modes of action.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
This interaction could potentially alter the phosphorylation state of MAPK14 or its ability to bind to other proteins, thereby modulating the signal transduction pathways in which MAPK14 is involved .
Biochemical Pathways
The compound’s interaction with MAPK14 affects various biochemical pathways. MAPK14 is involved in multiple signaling pathways, including the p38 MAPK pathway, which plays a critical role in inflammatory responses and cellular stress responses. By modulating the activity of MAPK14, the compound can influence these pathways and their downstream effects .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with MAPK14 and the subsequent changes in the activity of the biochemical pathways in which MAPK14 is involved. These effects could potentially include changes in cellular proliferation, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target protein and the presence of other competing or interacting molecules .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c33-27(32-19-17-30(18-20-32)21-22-7-3-1-4-8-22)24-13-15-31(16-14-24)26-12-11-25(28-29-26)23-9-5-2-6-10-23/h1-12,24H,13-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCVOWSKNYVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


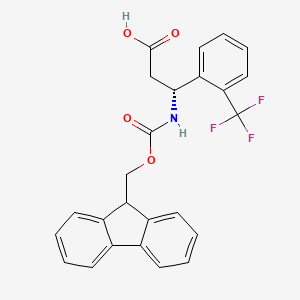
![1-Iodo-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2870798.png)

![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)
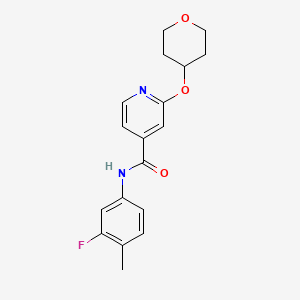
![(2S)-N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2870805.png)
![2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2870806.png)
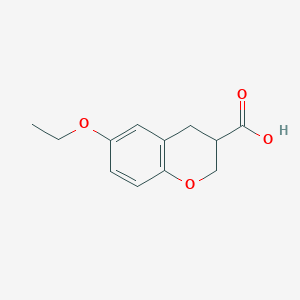
![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)
![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)
